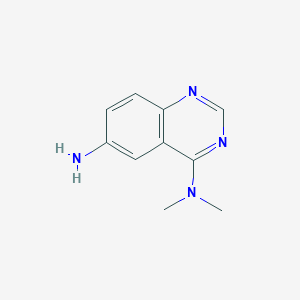
9,10-Difluorohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Difluorohexadecanoic acid is a synthetic fatty acid derivative characterized by the presence of two fluorine atoms at the 9th and 10th positions of the hexadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Difluorohexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Scientific Research Applications
9,10-Difluorohexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated polymers and surfactants.
Biology: Studied for its effects on cell membrane properties and interactions with biological molecules.
Medicine: Investigated for potential use in drug delivery systems due to its unique lipophilic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism by which 9,10-Difluorohexadecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The presence of fluorine atoms alters the hydrophobicity and packing of lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative with different chemical properties and applications.
9,10-Difluoroanthracene: A fluorinated aromatic compound with distinct photophysical properties.
2,2-Difluorohexadecanoic acid: Another fluorinated fatty acid with fluorine atoms at different positions.
Uniqueness: 9,10-Difluorohexadecanoic acid is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Properties
Molecular Formula |
C16H30F2O2 |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
9,10-difluorohexadecanoic acid |
InChI |
InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
InChI Key |
AUCZSQYRILBSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
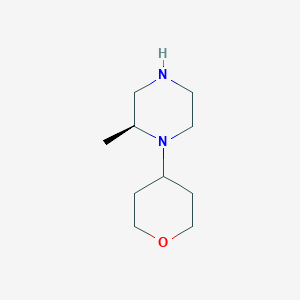

![5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12836620.png)

![3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine](/img/structure/B12836624.png)
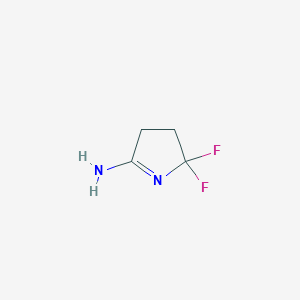
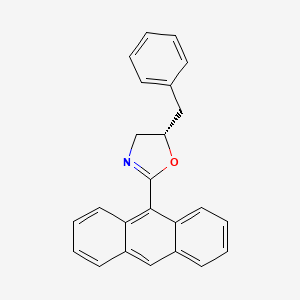

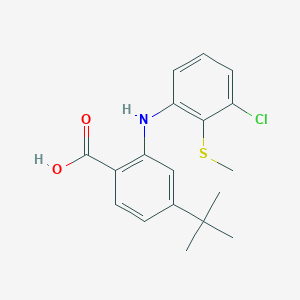
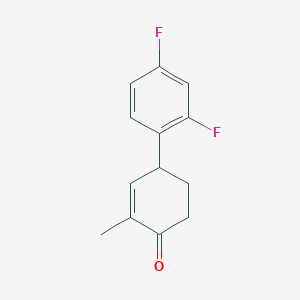
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)
